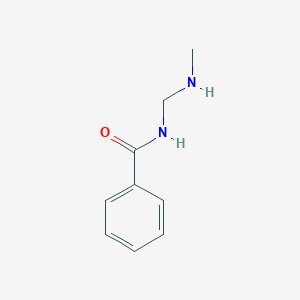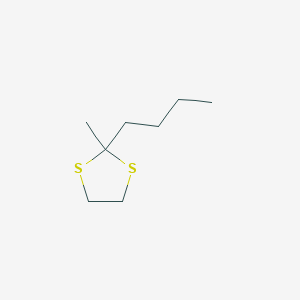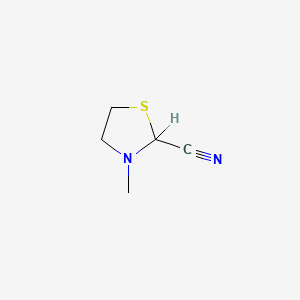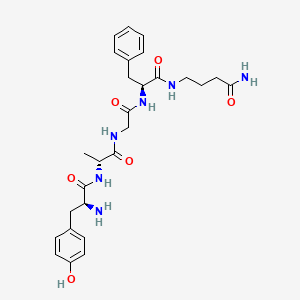
L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is likely designed for specific biochemical or pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that follow the SPPS method. High-performance liquid chromatography (HPLC) is used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of methionine yields methionine sulfoxide.
科学的研究の応用
Chemistry
Peptides like “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” are used in studying protein interactions, enzyme functions, and as building blocks for more complex molecules.
Biology
In biology, such peptides can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
作用機序
The mechanism of action for “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-L-phenylalaninamide
- L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-tryptophanamide
Uniqueness
The uniqueness of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” lies in its specific sequence and modifications, which confer distinct biological or chemical properties compared to other peptides.
特性
CAS番号 |
72080-43-4 |
|---|---|
分子式 |
C27H36N6O6 |
分子量 |
540.6 g/mol |
IUPAC名 |
4-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanamide |
InChI |
InChI=1S/C27H36N6O6/c1-17(32-26(38)21(28)14-19-9-11-20(34)12-10-19)25(37)31-16-24(36)33-22(15-18-6-3-2-4-7-18)27(39)30-13-5-8-23(29)35/h2-4,6-7,9-12,17,21-22,34H,5,8,13-16,28H2,1H3,(H2,29,35)(H,30,39)(H,31,37)(H,32,38)(H,33,36)/t17-,21+,22+/m1/s1 |
InChIキー |
VBUSEWMEBFRXSM-WTNAPCKOSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


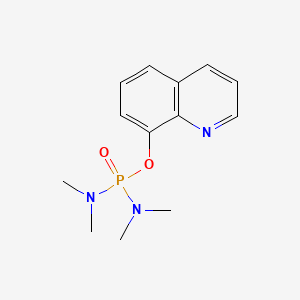

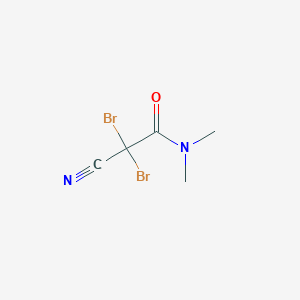
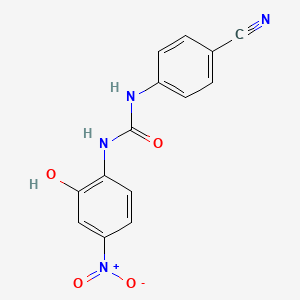
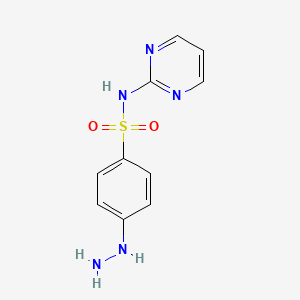
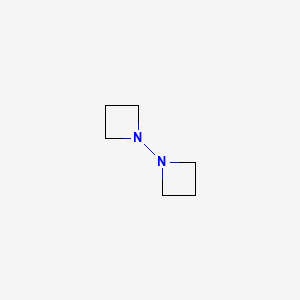

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

